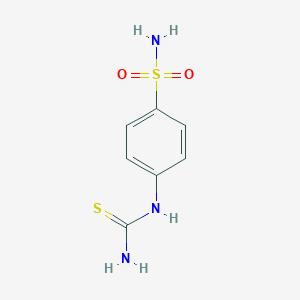

4-Thioureidobenzenesulfonamide

Description

Properties

IUPAC Name |

(4-sulfamoylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2/c8-7(13)10-5-1-3-6(4-2-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAAVFJBPHTLNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352016 |

Source

|

| Record name | 4-Thioureido-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1718-39-4 |

Source

|

| Record name | 4-[(Aminothioxomethyl)amino]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1718-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thioureido-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-sulfamoylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Thioureidobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Thioureidobenzenesulfonamide

This compound is a fascinating molecule that stands at the intersection of medicinal chemistry and materials science. As a derivative of the well-established sulfanilamide, it belongs to the sulfonamide class of compounds, which are renowned for their diverse biological activities. The introduction of a thioureido group imparts unique physicochemical characteristics that influence its solubility, acidity, and, most notably, its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications, particularly as a carbonic anhydrase inhibitor. Understanding these fundamental properties is paramount for its effective utilization in drug design and development.

Physicochemical Properties: A Quantitative and Qualitative Analysis

The therapeutic efficacy and formulation development of any drug candidate are intrinsically linked to its physicochemical properties. For this compound, these properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile

Expected Solubility:

-

Water: Sparingly soluble. The presence of polar functional groups capable of hydrogen bonding is offset by the hydrophobic benzene ring.

-

Ethanol: Moderately soluble. Ethanol's ability to act as both a hydrogen bond donor and acceptor, coupled with its non-polar ethyl group, allows it to interact favorably with different parts of the molecule.

-

Dimethyl Sulfoxide (DMSO): Readily soluble. DMSO is a powerful polar aprotic solvent capable of solvating a wide range of organic compounds.

-

Other Organic Solvents: Solubility in other organic solvents will vary depending on their polarity and hydrogen bonding capacity.

| Property | Predicted Value/Information |

| IUPAC Name | This compound |

| CAS Number | 1718-39-4 |

| Molecular Formula | C₇H₉N₃O₂S₂ |

| Molecular Weight | 231.3 g/mol |

| Predicted pKa | Sulfonamide (NH): ~9-10, Thiourea (NH): ~12-13 |

| Predicted LogP | ~0.5 - 1.5 |

| Predicted Solubility | Sparingly soluble in water, soluble in DMSO and ethanol.[1][2][3][4][5] |

Experimental Protocol for Solubility Determination:

A standard method for determining the solubility of this compound involves the shake-flask method.

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity and pKa

The acidity of this compound is primarily attributed to the protons of the sulfonamide and thiourea groups. The pKa values are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.

Experimental Protocol for pKa Determination:

Potentiometric titration is a classic and accurate method for determining pKa values.

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the half-equivalence point of the titration of the acidic protons. For compounds with multiple ionizable groups, specialized software can be used to analyze the titration data and determine the individual pKa values.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key determinant of a drug's ability to cross cell membranes.

The LogP of this compound can be predicted using computational algorithms that consider the contributions of its different functional groups.[11][12] The presence of both polar (sulfonamide, thiourea) and non-polar (benzene ring) moieties suggests a moderate lipophilicity.

Experimental Protocol for LogP Determination:

The shake-flask method is the traditional approach for experimentally determining the LogP value.

-

Partitioning System: A biphasic system of n-octanol and water is prepared and mutually saturated.

-

Distribution: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly to allow for partitioning.

-

Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are then separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route starts from the readily available sulfanilamide.

Synthesis Workflow

Caption: Synthetic pathway for this compound from acetanilide.

Detailed Experimental Protocol

Step 1: Synthesis of Sulfanilamide from Acetanilide

This is a well-established multi-step procedure.

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature to yield 4-acetamidobenzenesulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is then treated with aqueous ammonia to form 4-acetamidobenzenesulfonamide.

-

Hydrolysis: The acetyl group is removed by acid hydrolysis (e.g., with dilute hydrochloric acid) to give sulfanilamide. The product is then purified by recrystallization.

Step 2: Synthesis of this compound from Sulfanilamide

This step involves the conversion of the primary amino group of sulfanilamide into a thiourea. A common method involves the use of an isothiocyanate intermediate.

-

Formation of 4-Isothiocyanatobenzenesulfonamide: Sulfanilamide is reacted with a thiocarbonylating agent, such as thiophosgene or a less hazardous equivalent like phenyl chlorothionoformate, in an inert solvent to form the intermediate 4-isothiocyanatobenzenesulfonamide.[13][14]

-

Reaction with Ammonia: The isothiocyanate intermediate is then reacted with ammonia (e.g., by bubbling ammonia gas through the solution or by using a solution of ammonia in an organic solvent) to yield this compound.[15]

-

Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the N-H, S=O, C=S, and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Melting Point: The melting point is a useful indicator of purity. A sharp melting point range suggests a high degree of purity.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. Although no specific crystal structure for this compound is readily available in public databases, this technique would be invaluable for understanding its solid-state packing and intermolecular interactions.

Biological Activity: A Potent Carbonic Anhydrase Inhibitor

The sulfonamide moiety is a well-known pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes.

Mechanism of Action

The primary mechanism of action of sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide.

The thioureido group in this compound can further influence its inhibitory activity and selectivity through additional interactions with amino acid residues in the active site cavity. These interactions can be hydrogen bonds or van der Waals forces, which can enhance the overall binding affinity and potentially confer selectivity for different CA isoforms.[15][16][17][18][19][20][21]

Caption: Inhibition of carbonic anhydrase by this compound.

Structure-Activity Relationship (SAR)

Studies on thioureido-substituted sulfonamides have shown that modifications to the thiourea group can significantly impact their inhibitory potency and isoform selectivity.[15] For instance, introducing substituents on the terminal nitrogen of the thiourea can alter the compound's solubility and create new interactions within the enzyme's active site. This tunability makes the thioureido-benzenesulfonamide scaffold a promising platform for the design of novel and selective carbonic anhydrase inhibitors for various therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of cancer.

Conclusion and Future Perspectives

This compound is a molecule with significant potential in medicinal chemistry, primarily due to its role as a carbonic anhydrase inhibitor. This guide has provided a comprehensive overview of its key physicochemical properties, a practical synthetic route, and the mechanism of its biological activity. While there is a solid foundation for understanding this compound, further experimental validation of its solubility, pKa, and LogP is warranted to facilitate its development as a potential therapeutic agent. Furthermore, obtaining a single-crystal X-ray structure would provide invaluable insights into its solid-state properties and guide future drug design efforts. The continued exploration of thioureido-substituted benzenesulfonamides is a promising avenue for the discovery of next-generation carbonic anhydrase inhibitors with improved efficacy and selectivity.

References

-

Inhibitors of Carbonic Anhydrase: Design of Thioureido Sulfonamides with Potent Isozyme II and XII Inhibitory Properties and Intraocular Pressure Lowering Activity in a Rabbit Model of Glaucoma. Journal of Medicinal Chemistry. [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

-

Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]

-

The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics. [Link]

-

Theoretical calculation of LogP for metachlorobenzamide. ResearchGate. [Link]

-

Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

-

Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Chemistry Central Journal. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

-

Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science. [Link]

-

Computational Approaches to Predict pKa Values. ResearchGate. [Link]

-

Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. MDPI. [Link]

-

Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent. Diyala Journal for Pure Science. [Link]

-

Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Co-solvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. Aalto University. [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

-

Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews. [Link]

-

Computational pKa Determination. Reddit. [Link]

-

Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules. [Link]

-

Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-pyrrolidone: Determination, Preferential Solvation and Solvent Effect. Journal of Molecular Liquids. [Link]

-

Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

-

Structure‐activity relationship (SAR) study for the chalcone‐based benzenesulfonamides 3a–m. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. acris.aalto.fi [acris.aalto.fi]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 14. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. flore.unifi.it [flore.unifi.it]

- 20. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Thioureidobenzenesulfonamide

Abstract: 4-Thioureidobenzenesulfonamide is a molecule of significant interest in medicinal chemistry and drug development, combining the pharmacologically relevant sulfonamide and thiourea moieties.[1][2] Its potential as a therapeutic agent necessitates rigorous structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic analysis of this compound. We will move beyond procedural lists to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.

The Analytical Imperative: Structural Elucidation

The biological activity of a compound is intrinsically linked to its three-dimensional structure. For this compound, the precise arrangement of the thiourea group relative to the sulfonamide moiety on the phenyl ring is critical. Spectroscopic analysis serves as the cornerstone for confirming this structure, identifying impurities, and ensuring batch-to-batch consistency—a non-negotiable requirement in pharmaceutical development.

This guide outlines an integrated workflow, leveraging multiple spectroscopic techniques to build a complete and unambiguous structural profile of the target molecule.

Caption: Integrated workflow for spectroscopic validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale: FT-IR spectroscopy is the first-line technique for rapidly confirming the presence of key functional groups. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific bonds within the molecule. For this compound, this allows for the simultaneous confirmation of the sulfonamide (SO₂ and N-H), thiourea (C=S and N-H), and aromatic (C=C, C-H) moieties.

Experimental Protocol

-

Sample Preparation:

-

Justification: To obtain a high-quality spectrum free from scattering effects, the solid sample must be finely ground and dispersed in a suitable matrix. Attenuated Total Reflectance (ATR) is the preferred modern method due to its minimal sample preparation.

-

Method (ATR):

-

Ensure the ATR crystal (typically diamond) is immaculately clean by wiping it with a swab lightly dampened with isopropanol.

-

Acquire a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions.

-

Place a small amount (1-2 mg) of the crystalline this compound powder onto the crystal.

-

Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the crystal surface.

-

-

-

Data Acquisition:

-

Scan the sample over a range of 4000–400 cm⁻¹.

-

Co-add a minimum of 16 scans to achieve an optimal signal-to-noise ratio.

-

Data Interpretation & Expected Results

The resulting spectrum is a unique fingerprint. Key vibrational bands must be identified and assigned to confirm the structure.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale & Expected Appearance |

| 3400–3200 | N-H Stretch | Sulfonamide & Thiourea NH, NH₂ | Two or more medium-to-sharp peaks are expected, corresponding to the different N-H environments.[3][4] |

| 3100–3000 | Aromatic C-H Stretch | Phenyl Ring | Weak to medium sharp peaks characteristic of sp² C-H bonds. |

| ~1600, ~1475 | C=C Stretch | Phenyl Ring | Two distinct, sharp absorptions confirming the aromatic core. |

| 1370–1330 | Asymmetric SO₂ Stretch | Sulfonamide | A strong, sharp absorption band. This is a key diagnostic peak for the sulfonamide group.[5] |

| 1170–1150 | Symmetric SO₂ Stretch | Sulfonamide | Another strong, sharp band, which, together with the asymmetric stretch, confirms the -SO₂- group.[4][5] |

| 1200-1000 | C=S Stretch | Thiourea | A medium intensity band. Its position can be variable but is a crucial marker for the thiourea moiety.[3] |

| ~900 | S-N Stretch | Sulfonamide | A medium intensity peak confirming the sulfur-nitrogen bond.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

Principle & Rationale: NMR spectroscopy provides the most detailed structural information, offering insight into the connectivity and chemical environment of every hydrogen and carbon atom. For drug development, an unambiguous NMR assignment is mandatory for regulatory submissions.

Caption: Structure of this compound.

Experimental Protocol

-

Solvent Selection:

-

Justification: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal choice for this molecule. It readily dissolves the compound and, most importantly, its acidic N-H protons are slow to exchange with the solvent, allowing them to be observed in the ¹H spectrum.[6] Using solvents like D₂O or CD₃OD would lead to the rapid loss of these signals.

-

Method: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[7]

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer of at least 400 MHz.

-

For ¹H NMR, reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

For ¹³C NMR, reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.

-

¹H NMR Data Interpretation

The aromatic region is expected to show a classic AA'BB' system, a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The N-H protons will appear as broad singlets due to quadrupole broadening and potential hydrogen bonding.[4]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | Broad s | 1H | Thiourea (-NH-) | Deshielded due to attachment to the electron-withdrawing phenyl ring and C=S group. |

| ~8.0 | Broad s | 2H | Thiourea (-NH₂) | Protons of the terminal amino group. |

| ~7.8 | d | 2H | Aromatic (H-2, H-6) | Ortho to the electron-withdrawing sulfonamide group, thus significantly deshielded. |

| ~7.6 | d | 2H | Aromatic (H-3, H-5) | Ortho to the electron-donating thioureido group, thus more shielded relative to H-2/H-6. |

| ~7.2 | Broad s | 2H | Sulfonamide (-SO₂NH₂) | Exchangeable protons on the sulfonamide nitrogen.[4] |

¹³C NMR Data Interpretation

The ¹³C spectrum will confirm the carbon skeleton, with the C=S carbon being a key diagnostic signal at the low-field end of the spectrum.

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~182 | C=S | Thiocarbonyl carbon, highly deshielded.[3] |

| ~145 | C-4 | Aromatic carbon attached to the thioureido group. |

| ~140 | C-1 | Aromatic carbon attached to the sulfonamide group. |

| ~128 | C-2, C-6 | Aromatic carbons ortho to the sulfonamide group. |

| ~118 | C-3, C-5 | Aromatic carbons ortho to the thioureido group. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar molecule, typically yielding the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻. Tandem MS (MS/MS) further fragments these ions to reveal structural components, which must align with the proposed structure.

Experimental Protocol

-

Sample Preparation:

-

Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

-

Data Acquisition:

-

Infuse the sample directly into the ESI source.

-

Acquire a full scan mass spectrum in both positive and negative ion modes to identify the parent ion.

-

Perform a product ion scan (MS/MS) on the isolated parent ion to induce fragmentation.

-

Data Interpretation & Expected Results

The molecular weight of this compound (C₇H₉N₃O₂S₂) is 231.30 g/mol .

| Ion Mode | m/z (Da) | Assignment | Rationale |

| Positive | 232.02 | [M+H]⁺ | Protonated molecular ion. |

| Negative | 230.01 | [M-H]⁻ | Deprotonated molecular ion. |

Tandem MS (MS/MS) Fragmentation: A key fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation is the neutral loss of SO₂ (64 Da).[8][9] This provides strong evidence for the sulfonamide moiety. Other expected fragments arise from the cleavage of the S-N bond and bonds within the thiourea group.[9][10]

-

[M+H - SO₂]⁺: m/z 168. This rearrangement and loss is a hallmark of aromatic sulfonamides.[8]

-

[H₂N-Ph-SO₂]⁺: m/z 156. Cleavage of the thiourea group. This fragment is a common observation in many sulfonamide drug analyses.[9]

UV-Vis Spectroscopy: Probing the Electronic System

Principle & Rationale: UV-Vis spectroscopy measures electronic transitions within the molecule. For this compound, the absorption is dominated by the π → π* transitions of the benzenoid system. While not as structurally definitive as NMR or MS, it is an invaluable tool for quantitative analysis (e.g., in dissolution or purity assays) and for providing complementary electronic information.

Experimental Protocol

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent like methanol or acetonitrile.

-

Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2–0.8 A.U.).

-

Use the same solvent as a blank to zero the spectrophotometer.

-

-

Data Acquisition:

-

Scan the sample from 400 nm down to 200 nm.

-

Data Interpretation & Expected Results

The UV spectrum is expected to show strong absorption bands characteristic of a substituted benzene ring.

| λₘₐₓ (nm) | Transition | Rationale |

| ~260-270 nm | π → π* | This primary absorption band is characteristic of the substituted benzenoid system. The exact position is influenced by the auxochromic effects of the sulfonamide and thioureido substituents.[11][12] |

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle. FT-IR confirms the presence of all key functional groups, high-resolution MS validates the elemental composition and provides fragmentation clues, UV-Vis offers electronic information useful for quantification, and NMR spectroscopy delivers the definitive map of the atomic framework. By integrating the data from these orthogonal techniques, researchers and drug developers can establish the identity, purity, and structure of this compound with the highest degree of scientific confidence.

References

-

Hsieh, Y. L., Merkle, K., & Wang, G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(8), 1098–1108. [Link]

-

Senkal, B. F., & Yavuz, E. (2007). FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin. ResearchGate. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved from [Link]

-

Kapoore, R. V., & Vouros, P. (2006). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of the American Society for Mass Spectrometry, 17(5), 663–673. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., & Organ, A. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

Fornarini, S. (1991). Mass Spectrometry of Sulfonic Acids and Their Derivatives. In The Chemistry of Sulphonic Acids, Esters and their Derivatives. [Link]

-

Madrzak, C. J., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 23(11), 2855. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-679. [Link]

-

Gíslason, S., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ali, I., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(50), 46864–46877. [Link]

-

Uno, T., et al. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

-

Doub, L., & Vandenbelt, J. M. (1947). The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. Journal of the American Chemical Society, 69(11), 2714–2723. [Link]

-

S-G. S. (2016). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. [Link]

-

Al-Suwaidan, I. A., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

-

Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

-

Patel, V., & Raj, H. (2014). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

-

Li, W., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 21(1). [Link]

-

National Center for Biotechnology Information (n.d.). Benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

Liu, Z., et al. (2022). Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy. STAR Protocols, 3(3), 101533. [Link]

-

SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide. Wiley. Retrieved from [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. UV-Vis Spectrum of Benzenesulfonamide | SIELC Technologies [sielc.com]

- 12. pubs.acs.org [pubs.acs.org]

The Genesis of a Scaffold: An In-depth Technical Guide to the Early Research on Thioureidobenzenesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of the thiourea and benzenesulfonamide moieties into a single molecular scaffold has given rise to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide delves into the foundational research on thioureidobenzenesulfonamides, tracing the historical origins of its constituent parts and elucidating the core principles behind their synthesis, biological evaluation, and early mechanistic understanding. By examining the pioneering work, this guide provides a comprehensive resource for researchers seeking to build upon the legacy of this promising scaffold.

Introduction: The Strategic Union of Two Pharmacophores

The development of thioureidobenzenesulfonamides is a compelling example of molecular hybridization, a drug design strategy that combines two or more pharmacophoric units to create a new entity with enhanced affinity, selectivity, or a novel mechanism of action. The rationale for conjugating a thiourea with a benzenesulfonamide stems from the rich and independent histories of both functionalities in medicinal chemistry.

Sulfonamides, famously introduced to medicine with the discovery of Prontosil in the 1930s by Gerhard Domagk, were the first class of broadly effective systemic antibacterial agents and marked the dawn of the antibiotic era.[1][2] Their utility has since expanded dramatically, with sulfonamide-based drugs now encompassing diuretics, hypoglycemics, and potent anticancer agents.[3] The benzenesulfonamide core, in particular, is a privileged structure in modern drug discovery, known for its ability to target a variety of enzymes.[4]

Thiourea, first synthesized in 1873, and its derivatives have also carved a significant niche in medicinal chemistry.[5] The thiourea functional group is a versatile hydrogen bond donor and can participate in numerous biological interactions.[6] This has led to the development of thiourea-containing compounds with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[4][7]

The convergence of these two pharmacophores into the thioureidobenzenesulfonamide scaffold was a logical progression, aiming to harness the biological potential of both moieties. Early research, though not extensively documented in readily available literature from the mid-20th century, laid the conceptual groundwork for the more recent and intensive investigation into their therapeutic applications, particularly as anticancer agents.

Foundational Synthesis: Crafting the Core Scaffold

The seminal approach to synthesizing thioureidobenzenesulfonamide compounds hinges on the reaction between an isothiocyanate and an amine. The key strategic starting material for this class of compounds is 4-isothiocyanatobenzenesulfonamide . This intermediate is typically prepared from the readily available 4-aminobenzenesulfonamide (sulfanilamide).

Preparation of Key Intermediates

Historically, 4-aminobenzenesulfonamide has been synthesized through a multi-step process, often starting from acetanilide. This classical approach underscores fundamental principles of aromatic chemistry and protecting group strategies.

Experimental Protocol: A Classical Approach

-

Chlorosulfonation of Acetanilide: Acetanilide is treated with an excess of chlorosulfonic acid. The acetamido group protects the amine from reacting with the chlorosulfonic acid and directs the sulfonyl chloride group to the para position.[8]

-

Amination: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with ammonia to form the sulfonamide.[8]

-

Hydrolysis: The acetamido group is subsequently hydrolyzed, typically under acidic or basic conditions, to yield 4-aminobenzenesulfonamide.

A more direct, albeit less controlled in early methodologies, is the direct sulfonation and amination of aniline derivatives. Modern methods often employ more refined and environmentally conscious procedures.[9]

The conversion of 4-aminobenzenesulfonamide to its corresponding isothiocyanate is a critical step. Early methods for isothiocyanate synthesis often involved harsh reagents, but more contemporary and widely adopted procedures utilize carbon disulfide.

Experimental Protocol: Isothiocyanate Formation

-

Dithiocarbamate Salt Formation: 4-aminobenzenesulfonamide is reacted with carbon disulfide in the presence of a base, such as triethylamine or an aqueous solution of potassium carbonate, to form a dithiocarbamate salt in situ.

-

Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent. While early methods might have employed heavy metal salts, more modern approaches utilize reagents like tosyl chloride or cyanuric chloride to facilitate the elimination of H₂S and formation of the isothiocyanate.

Final Assembly: The Thioureidobenzenesulfonamide Linkage

With the key isothiocyanate intermediate in hand, the final step involves a nucleophilic addition reaction with a primary or secondary amine. This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: General Synthesis of Thioureidobenzenesulfonamides

-

A solution of 4-isothiocyanatobenzenesulfonamide in a suitable dry solvent, such as dimethylformamide (DMF), is prepared.

-

The desired amine (typically 1.2 equivalents) is added to the solution.

-

A catalytic amount of a base, like triethylamine, may be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The product is typically isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization or column chromatography.

Early Biological Evaluation: Unveiling Therapeutic Potential

The initial impetus for exploring the biological activities of thioureidobenzenesulfonamides likely stemmed from the well-established antimicrobial properties of sulfonamides and the diverse bioactivities of thiourea derivatives.[7][10] Early screening efforts would have logically focused on antimicrobial and, subsequently, anticancer activities.

In Vitro Cytotoxicity Screening: The Proving Ground

The workhorse of early anticancer drug discovery has been in vitro cytotoxicity assays. These assays provide a rapid and cost-effective means to assess the ability of a compound to inhibit the growth of or kill cancer cells.

Experimental Protocol: A Classic Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: A known number of cells are seeded into the wells of a 96-well microtiter plate and allowed to adhere overnight.

-

Compound Treatment: The thioureidobenzenesulfonamide compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a set period, typically 24 to 72 hours, to allow the compounds to exert their effects.

-

Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance of the solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells. The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is then calculated.

Early Structure-Activity Relationship (SAR) Insights

Even in the early stages of research, patterns in the biological activity of a series of related compounds begin to emerge, forming the basis of structure-activity relationship (SAR) studies. For thioureidobenzenesulfonamides, early investigations would have focused on how modifications to the amine substituent (the 'R' group in the amine R-NH₂) influence cytotoxicity.

| General Structure | Modification | Observed Activity Trend (Hypothetical Early Observation) |

| Substitution on the terminal aryl or alkyl group (R) | Lipophilic and electron-withdrawing groups on an aryl ring often enhance activity. | |

| Nature of the R group (aliphatic vs. aromatic) | Both aliphatic and aromatic substituents can yield active compounds, with specific ring systems or chain lengths showing optimal potency. |

Mechanistic Causality: Probing the "Why"

While early research heavily relied on phenotypic screening (i.e., observing the effect of a compound on cell viability), a deeper understanding of the mechanism of action is crucial for rational drug design. More recent studies have pinpointed a key target for some thioureidobenzenesulfonamides: Mitogen-activated protein kinase-activated protein kinase 2 (MK2) .

MK2 is a downstream substrate of the p38 MAPK signaling pathway, which plays a critical role in cellular responses to stress and inflammation.[11] The inhibition of MK2 is a promising strategy in cancer therapy as it can modulate inflammatory cytokine production and cell survival pathways.[11]

The thiourea moiety is thought to be crucial for this inhibitory activity, likely through its ability to form key hydrogen bonds within the ATP-binding pocket of the MK2 enzyme. This hypothesis is supported by molecular docking studies that show the thiourea group interacting with key amino acid residues in the kinase's active site.

Conclusion and Future Directions

The early research into thioureidobenzenesulfonamide compounds, built upon the historical successes of sulfonamide and thiourea medicinal chemistry, has established a robust and versatile scaffold for the development of new therapeutic agents. The foundational synthetic routes are well-established and amenable to the creation of diverse chemical libraries. Initial biological evaluations have consistently demonstrated the potential of this class of compounds as anticancer agents, with more recent work beginning to unravel their specific molecular targets, such as the MK2 kinase.

For contemporary researchers, this guide serves as a testament to the power of molecular hybridization and provides the fundamental knowledge required to further explore and optimize the thioureidobenzenesulfonamide scaffold. Future work will undoubtedly focus on refining the SAR to enhance potency and selectivity, exploring novel therapeutic applications beyond oncology, and developing a deeper understanding of the intricate molecular mechanisms that underpin the biological activity of these promising compounds.

References

-

Ghorab, M. M., Alsaid, M. S., Al-Dosary, M. S., Nissan, Y. M., & Attia, S. M. (2016). Design, synthesis and anticancer activity of some novel thioureido-benzenesulfonamides incorporated biologically active moieties. Chemistry Central Journal, 10(1), 19. [Link]

- CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound - Google Patents. (n.d.).

-

Mahdavi, M., Shirazi, M. S., Taherkhani, R., Saeedi, M., Alipour, E., Moghadam, F. H., ... & Foroumadi, A. (2014). Synthesis, biological evaluation and docking study of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives as 15-lipoxygenase inhibitors. European journal of medicinal chemistry, 82, 308-313. [Link]

-

Guma, M., & Firestein, G. S. (2014). Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer. Cancers, 6(3), 1594-1610. [Link]

-

Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2015). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-6. [Link]

- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some new 1-(aroyl)-3-(substituted phenyl) thiourea derivatives. European journal of medicinal chemistry, 45(4), 1323-1331.

- Udhayasurian, R., Sivakumar, K., Sankar, A. S. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-1006.

-

El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2011). Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo [3, 2-a] pyrimidines. European journal of medicinal chemistry, 46(9), 3714-3720. [Link]

- CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents. (n.d.).

-

Akgül, Ö., Ateş, A., & Ermertcan, Ş. (2021). Antimicrobial Activity Evalution of Newly Synthesized N, N-Disubstituted Taurinamidobenzenesulfonamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 323-330. [Link]

-

Ronchetti, R., Moroni, G., Carotti, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046-1064. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Chifiriuc, M. C., Limban, C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-578. [Link]

-

Singh, R. K., et al. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International Journal of Environmental Science and Technology, 20(4), 4645-4660. [Link]

-

El-Gazzar, M. G., et al. (2020). Design, synthesis and biological activities of (thio) urea benzothiazole derivatives. Molecules, 25(19), 4488. [Link]

-

Al-Omair, M. A., et al. (2021). Design, synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1860. [Link]

-

Al-Salahi, R., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontiers in Chemistry, 10, 978586. [Link]

-

Farghaly, T. A., & Abdallah, M. A. (2017). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4 (3H)-one 8a–8j. ResearchGate. [Link]

-

Abdullayev, N. D., et al. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 401, 01031. [Link]

-

Bendjeddou, A., et al. (2017). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Journal of Materials and Environmental Science, 8(1), 284-289. [Link]

-

Rollando, R., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 133-144. [Link]

-

Wikipedia contributors. (2024, January 15). Sulfonamide (medicine). Wikipedia. [Link]

-

Al-Jbouri, F. A. A., & Al-Masoudi, N. A. (2022). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Egyptian Journal of Chemistry, 65(10), 329-338. [Link]

-

Di Micco, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. [Link]

-

Obaid, S. M., & Al-Jibouri, M. N. (2021). Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. Al-Farahidi's Journal for Pure and Applied Sciences, 13(1), 1-10. [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. openaccesspub.org [openaccesspub.org]

- 3. frontiersrj.com [frontiersrj.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 9. CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, biological evaluation and docking study of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Thioureidobenzenesulfonamides: A Technical Guide for Drug Discovery

This in-depth technical guide provides a comprehensive overview of the biological activities of 4-thioureidobenzenesulfonamide and its derivatives, a class of compounds demonstrating significant therapeutic potential. Synthesizing key findings from seminal research, this document offers valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We will delve into their primary mechanism of action as carbonic anhydrase inhibitors, explore their diverse anticancer and antimicrobial properties, and elucidate the critical structure-activity relationships that govern their efficacy.

Introduction: The Emergence of a Privileged Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] When integrated with a thiourea moiety, the resulting this compound scaffold exhibits a remarkable spectrum of biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1] This guide will dissect the multifaceted nature of these compounds, providing a robust framework for their continued investigation and development.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

A primary and well-established biological activity of 4-thioureidobenzenesulfonamides is their potent inhibition of carbonic anhydrases (CAs).[1][2] These zinc-containing metalloenzymes play a crucial role in regulating pH and bicarbonate homeostasis by catalyzing the reversible hydration of carbon dioxide.[3][4]

The Role of Carbonic Anhydrases in Physiology and Disease

Carbonic anhydrases are involved in numerous physiological processes, and their dysregulation is implicated in various pathologies.[3] For instance, the inhibition of CA II is a key strategy for reducing intraocular pressure in glaucoma patients.[2] Furthermore, tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic cancers and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies.[2][3]

Mechanism of Inhibition

The sulfonamide group of 4-thioureidobenzenesulfonamides acts as a zinc-binding group, directly interacting with the zinc ion in the active site of the carbonic anhydrase enzyme.[4] This interaction blocks the catalytic activity of the enzyme, leading to a cascade of downstream physiological effects. The thiourea moiety often contributes to the overall binding affinity and selectivity for different CA isoforms.

Caption: Inhibition of carbonic anhydrase by this compound.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives is typically achieved through the reaction of 4-isothiocyanatobenzenesulfonamide with various amines.[5] This versatile synthetic route allows for the introduction of diverse substituents, enabling extensive exploration of structure-activity relationships (SAR).[5][6]

Relating the biological activities of these compounds to their molecular structures is a critical aspect of drug design.[7] SAR studies have revealed several key insights:

-

Lipophilicity: Increased lipophilicity often correlates with enhanced antimycobacterial activity, as it facilitates diffusion through the lipid-rich cell wall of mycobacteria.[8]

-

Electronic Effects: The nature and position of substituents on the aromatic rings significantly influence the potency and selectivity of the compounds.[9] Electron-donating groups at the 4-position of the thiourea moiety have been shown to increase antimycobacterial activity.[8]

-

Molecular Geometry: The overall geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, plays a crucial role in determining antibacterial activity.[10]

Diverse Biological Activities Beyond Carbonic Anhydrase Inhibition

While their role as CA inhibitors is well-documented, 4-thioureidobenzenesulfonamides exhibit a broad spectrum of other valuable biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of this compound derivatives against various cancer cell lines.[5][11][12] Some compounds have shown activity comparable or even superior to established anticancer drugs like doxorubicin.[11]

The proposed mechanisms of anticancer action are multifaceted and can include:

-

Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell survival, such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[5][12]

-

Induction of DNA Damage: Some derivatives have been shown to induce DNA double-strand breaks, leading to cell cycle arrest in the S-phase.[13]

-

Apoptosis Induction: Triggering programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[14]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated pyridine derivative 4a | HepG2 (Liver) | 4.8 µg/mL | [12] |

| Compound 6 | A549 (Lung) | 171.4 | [11] |

| Compound 10 | HeLa (Cervical) | 137.5 | [11] |

| Thiazole derivative 6a | OVCAR-4 (Ovarian) | 1.569 | [15] |

Antimicrobial Activity

4-Thioureidobenzenesulfonamides have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[16][17][18]

Their antimicrobial efficacy is particularly noteworthy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[16][17][18] The mechanism of antibacterial action can involve the disruption of the bacterial cell wall integrity.[16]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| TD4 | Staphylococcus aureus (MRSA) | 2–16 | [16] |

| Compound 5g | Escherichia coli | 32-1024 | [17] |

| Compound 5h | Pseudomonas aeruginosa | 32-1024 | [17] |

| Fluorinated pyridine derivative 4a | Gram-positive & Gram-negative bacteria | 1.95–15.63 | [12] |

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of 4-thioureidobenzenesulfonamides are provided below.

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted-4-thioureidobenzenesulfonamides.

Materials:

-

4-Isothiocyanatobenzenesulfonamide

-

Appropriate amine derivative

-

Dry N,N-dimethylformamide (DMF)

-

Triethylamine (TEA)

Procedure:

-

Dissolve 4-isothiocyanatobenzenesulfonamide (1 equivalent) in dry DMF.

-

Add the desired amine derivative (1 equivalent) to the solution.

-

Add a catalytic amount of triethylamine.

-

Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[5]

Caption: Synthetic workflow for 4-thioureidobenzenesulfonamides.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT assay.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and a reference drug (e.g., doxorubicin) for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required for 50% inhibition of cell viability).[11]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including potent inhibition of carbonic anhydrases, significant anticancer effects, and promising antimicrobial properties. The synthetic accessibility of these compounds, coupled with the detailed understanding of their structure-activity relationships, provides a solid foundation for the rational design of novel and more effective therapeutic agents.

Future research should focus on optimizing the lead compounds identified in various studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their clinical translation. The continued exploration of the this compound scaffold holds immense promise for the development of next-generation drugs to combat a wide range of diseases.

References

-

Al-Abdullah, E. S., Al-Salahi, R., Al-Dhfyan, A., & El-Gamal, M. I. (2017). Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety. PLoS ONE, 12(5), e0177931. [Link]

-

Ferreira, R. J., Ferreira, M. J., & Gonçalves, M. S. T. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]

-

Chen, J., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., & Li, Y. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules, 28(7), 3192. [Link]

-

de Oliveira, G. G., de Oliveira, A. C., de Souza, A. C. C., de Lima, M. C. A., & de Faria, D. L. A. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7138-7147. [Link]

-

Chiriță, C., Chifiriuc, C., Drăcea, N., Bleotu, C., & Pircalabioru, G. G. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-578. [Link]

-

El-Sayed, M. A. A., Al-Salahi, R., Al-Dhfyan, A., & El-Gamal, M. I. (2016). Design, synthesis and anticancer activity of some novel thioureido-benzenesulfonamides incorporated biologically active moieties. Chemistry Central Journal, 10, 26. [Link]

-

Coric, P., Jeannard, F., Toudic, F., Boubekeur, K., Cresteil, T., & Al-Mourabit, A. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(11), 5484-5496. [Link]

-

Chiriță, C., Chifiriuc, C., Drăcea, N., Bleotu, C., & Pircalabioru, G. G. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567-578. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

-

Al-Salahi, R., Al-Dhfyan, A., & El-Gamal, M. I. (2016). In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives. Letters in Drug Design & Discovery, 13(5), 443-448. [Link]

-

Ahmed, S. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2588. [Link]

-

Schulze, W., Bittschnau, A., & Reiss, R. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7808. [Link]

-

Al-Salahi, R., Al-Dhfyan, A., & El-Gamal, M. I. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11, 33. [Link]

-

Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

-

Žalubovskis, R., & Krasavin, M. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000. [Link]

-

Stoikova, A. V., Zaynitdinova, R. M., Mustafina, A. R., & Sinyashin, O. G. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[19]arene with Hydroxyl and Amine Groups. Molecules, 28(15), 5797. [Link]

-

Bendjeddou, A., Abbaz, T., Khacha, N., Benahmed, M., Gouasmia, A., & Villemin, D. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805. [Link]

-

Al-Amiery, A. A., & Al-Majedy, Y. K. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc.[Link]

-

ResearchGate. (n.d.). Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). Retrieved from [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

ResearchGate. (2025). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Retrieved from [Link]

-

Szałkowska, K., Szałkowski, M., Fijałkowski, Ł., & Fijałkowski, K. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 27(19), 6563. [Link]

-

Supuran, C. T. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Enzyme Inhibition, 15(5), 433-452. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2014). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Archiv der Pharmazie, 347(10), 731-741. [Link]

-

Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

-

Dr. G Bhanu Prakash. (2020, November 15). 6.Carbonic anhydrase inhibitors Part 3 - Renal pharmacology [Video]. YouTube. [Link]

Sources

- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors [mdpi.com]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Design, synthesis and anticancer activity of some novel thioureido-benzenesulfonamides incorporated biologically active moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid | MDPI [mdpi.com]

- 19. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Thioureidobenzenesulfonamide Derivatives: Synthesis, Mechanisms, and Therapeutic Applications

Abstract

This technical guide offers a comprehensive examination of 4-thioureidobenzenesulfonamide derivatives, a class of compounds with significant and expanding therapeutic potential. We will dissect the core chemical architecture, detail robust synthetic methodologies, and explore the primary mechanism of action as carbonic anhydrase inhibitors. Furthermore, this guide will shed light on their emerging roles as anticancer and antimicrobial agents. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a blend of foundational knowledge and actionable experimental protocols to facilitate innovation in this promising area of medicinal chemistry.

The Pharmacophoric Advantage: An Introduction to the Core Scaffold

At the heart of this compound class lies a privileged scaffold that masterfully combines two critical pharmacophores: the benzenesulfonamide and the thiourea moiety. The sulfonamide group is a quintessential zinc-binding group, renowned for its ability to potently inhibit metalloenzymes, particularly the carbonic anhydrase (CA) family.[1][2] The thiourea group [-NH-C(S)-NH-] provides a versatile linker that can be readily functionalized, allowing for extensive Structure-Activity Relationship (SAR) studies to fine-tune potency, selectivity, and pharmacokinetic properties.[3] This dual-feature architecture has established these derivatives as a cornerstone in the development of inhibitors for various CA isoforms implicated in glaucoma, cancer, and epilepsy.[1][4][5]

Synthesis and Chemical Logic: From Reagents to Final Product

The synthesis of this compound derivatives is generally characterized by its efficiency and reliability, making it highly amenable to library synthesis for screening purposes. The predominant and most direct route involves the nucleophilic addition of 4-aminobenzenesulfonamide (a readily available starting material) to a selected isothiocyanate.[6][7]

General Synthetic Protocol: A Validated Step-by-Step Methodology

This protocol describes a robust and widely adopted method for synthesizing a diverse array of N-substituted-4-thioureidobenzenesulfonamide derivatives.

Experimental Protocol: Synthesis of N-Aryl-4-thioureidobenzenesulfonamide

-

Reagent Preparation: Dissolve 4-aminobenzenesulfonamide (1.0 equivalent) in a suitable polar aprotic solvent, such as dioxane or acetonitrile, in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Initiation of Reaction: Add the desired aryl isothiocyanate (1.0 equivalent) to the solution. For many substrates, the addition of a catalytic amount of a tertiary amine base, such as triethylamine (0.1 equivalent), is beneficial to facilitate the reaction.[6]

-

Thermal Conditions: Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 4-aminobenzenesulfonamide spot is consumed.

-

Isolation: After cooling the reaction mixture to room temperature, the solvent is typically removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent like petroleum ether to remove any unreacted isothiocyanate.

-

Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent, commonly ethanol, to yield the final product.[6]

-

Structural Confirmation: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Causality in Experimental Choices:

-

Solvent: Dioxane and acetonitrile are excellent choices as they effectively dissolve the reactants while being relatively inert to the reaction conditions.

-

Catalyst: Triethylamine acts as a base to deprotonate the sulfonamide or amino group slightly, increasing the nucleophilicity of the 4-aminobenzenesulfonamide and thus accelerating the rate of its attack on the electrophilic carbon of the isothiocyanate.

-

Purification: Recrystallization is a highly effective and economical method for purifying these compounds, which are typically stable, crystalline solids. The choice of ethanol is based on its ability to dissolve the compound at high temperatures and allow for crystal formation upon cooling.

Mechanism of Action and Therapeutic Landscape

The biological activities of these derivatives are diverse, but their most well-characterized mechanism is the potent inhibition of carbonic anhydrases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This reaction is fundamental to pH regulation, fluid balance, and CO₂ transport throughout the body.

The inhibitory mechanism is two-fold:

-

The deprotonated sulfonamide (SO₂NH⁻) group coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and disrupting the catalytic cycle.

-

The thiourea "tail" extends from the active site, where its terminal substituents can form hydrogen bonds or van der Waals interactions with amino acid residues lining the cavity. These secondary interactions are crucial for determining the inhibitor's potency and, critically, its selectivity for different CA isoforms.[8]

Caption: Binding mode of a this compound inhibitor in the carbonic anhydrase active site.

Anticancer Potential

A significant driver of research in this area is the role of specific CA isoforms, namely CA IX and CA XII, in oncology. These isoforms are highly overexpressed in many aggressive solid tumors and are generally absent in healthy tissues.[8][9] Their expression is linked to tumor hypoxia, where they help maintain a neutral intracellular pH while contributing to an acidic tumor microenvironment, a condition that promotes tumor invasion, metastasis, and drug resistance.[9] Selective inhibition of CA IX and XII by this compound derivatives is therefore a validated and highly promising strategy for cancer therapy.[9]

Table 1: Representative Biological Activity Data

| Compound ID | Modification (R-group) | Target | Activity (IC₅₀ / Kᵢ, nM) |

| A | Phenyl | hCA II | 12 |

| A | Phenyl | hCA IX | 5.8 |

| B | 4-Fluorophenyl | hCA II | 9.7 |